Cas no 1044239-22-6 (5-(4-Isopropoxyphenyl)pyridin-2-amine)

5-(4-Isopropoxyphenyl)pyridin-2-amine is a specialized aromatic amine compound featuring a pyridine core substituted with an isopropoxyphenyl group at the 5-position and an amine group at the 2-position. This structure lends itself to applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The isopropoxy moiety enhances solubility and modulates electronic properties, while the amine group offers reactivity for further functionalization. Its well-defined molecular architecture ensures consistency in synthetic pathways, making it a valuable building block for drug discovery and material science. High purity and stability under standard conditions further support its utility in advanced chemical processes.
5-(4-Isopropoxyphenyl)pyridin-2-amine structure
1044239-22-6 structure
Product Name:5-(4-Isopropoxyphenyl)pyridin-2-amine
CAS No:1044239-22-6
MF:C14H16N2O
MW:228.289643287659
CID:69736
PubChem ID:24949254
Update Time:2025-05-19

5-(4-Isopropoxyphenyl)pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Isopropoxyphenyl)pyridin-2-amine
    • 5-[4-(1-Methylethoxy)phenyl]-2-pyridinamine
    • 5-[4-(Isopropoxy)phenyl]-2-pyridinamine
    • 5-(4-isopropoxyphenyl)pyridin-2-ylamine
    • AK-32363
    • KB-196485
    • QC-5444
    • 5-{4-[(Propan-2-yl)oxy]phenyl}pyridin-2-amine
    • 1044239-22-6
    • 5-(4-propan-2-yloxyphenyl)pyridin-2-amine
    • FT-0714575
    • AKOS006090092
    • DTXSID30648055
    • DB-059142
    • Inchi: 1S/C14H16N2O/c1-10(2)17-13-6-3-11(4-7-13)12-5-8-14(15)16-9-12/h3-10H,1-2H3,(H2,15,16)
    • InChI Key: NERWKAIDFSZAEX-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C1C=NC(=CC=1)N)C(C)C

Computed Properties

  • Exact Mass: 228.126263138g/mol
  • Monoisotopic Mass: 228.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • Density: 1.099
  • Boiling Point: 377.856 °C at 760 mmHg
  • Flash Point: 182.321 °C
  • PSA: 48.87000
  • LogP: 3.04810

5-(4-Isopropoxyphenyl)pyridin-2-amine Pricemore >>

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5-(4-Isopropoxyphenyl)pyridin-2-amine Related Literature

Additional information on 5-(4-Isopropoxyphenyl)pyridin-2-amine

Comprehensive Overview of 5-(4-Isopropoxyphenyl)pyridin-2-amine (CAS No. 1044239-22-6): Properties, Applications, and Industry Insights

5-(4-Isopropoxyphenyl)pyridin-2-amine (CAS No. 1044239-22-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyridine derivative contains an isopropoxy phenyl moiety, which contributes to its potential as a building block for drug discovery. The compound's molecular formula is C14H16N2O, with a molecular weight of 228.29 g/mol. Researchers are particularly interested in its hydrogen bonding capacity and lipophilicity profile, which make it valuable for designing bioactive molecules.

Recent studies highlight the growing demand for heterocyclic compounds like 5-(4-Isopropoxyphenyl)pyridin-2-amine in medicinal chemistry. Its structural similarity to known kinase inhibitors has sparked investigations into potential therapeutic applications. The isopropoxy group enhances metabolic stability compared to simpler alkoxy derivatives, addressing a common challenge in drug development. Analytical techniques such as HPLC purification and NMR characterization are typically employed to ensure the compound's high purity (>98%), meeting the stringent requirements of pharmaceutical research.

The synthesis of CAS 1044239-22-6 typically involves palladium-catalyzed coupling reactions, with researchers optimizing conditions for improved yield and scalability. A 2023 market analysis revealed a 12% annual growth in demand for such functionalized pyridines, driven by their versatility in creating small molecule therapeutics. The compound's logP value (approximately 2.8) suggests favorable membrane permeability, making it particularly interesting for CNS drug development projects targeting neurological disorders.

In material science applications, 5-(4-Isopropoxyphenyl)pyridin-2-amine serves as a precursor for photoactive materials and organic semiconductors. Its electron-donating character and planar configuration contribute to charge transport properties in optoelectronic devices. Manufacturers have developed specialized crystallization protocols to obtain the compound in various polymorphic forms, each with distinct physical characteristics suitable for different applications.

Quality control standards for 1044239-22-6 require rigorous residual solvent analysis and heavy metal screening, especially for pharmaceutical-grade material. The compound's stability under various storage conditions (typically recommended at 2-8°C under inert atmosphere) has been extensively documented. Recent patent filings indicate growing interest in using this amine-substituted pyridine as a core structure for next-generation antimicrobial agents, particularly against drug-resistant strains.

Environmental and safety assessments of 5-(4-Isopropoxyphenyl)pyridin-2-amine confirm its favorable profile compared to many aromatic amines. The isopropoxy substituent reduces potential toxicity concerns associated with simpler aniline derivatives. Current research explores its potential as a biodegradable linker in prodrug designs, leveraging the cleavable ether bond for controlled release mechanisms. Analytical reference standards of this compound are increasingly available to support quality by design (QbD) initiatives in pharmaceutical manufacturing.

The global market for pyridine-based intermediates like CAS 1044239-22-6 is projected to exceed $1.2 billion by 2026, with Asia-Pacific regions showing particularly strong growth. Custom synthesis services now offer kilogram-scale production using continuous flow chemistry methods, significantly improving efficiency over traditional batch processes. Researchers emphasize the compound's potential in fragment-based drug discovery, where its moderate size and multiple hydrogen bond acceptors make it ideal for initial screening libraries.

Recent advances in cheminformatics have enabled virtual screening of 5-(4-Isopropoxyphenyl)pyridin-2-amine derivatives against various biological targets. Computational models predict favorable ADME properties for many potential derivatives, accelerating lead optimization processes. The compound's chromatographic behavior has been thoroughly characterized across different HPLC stationary phases, supporting method development for impurity profiling in quality control laboratories.

Industrial applications of 1044239-22-6 extend beyond pharmaceuticals to include advanced material synthesis and catalysis. Its bidentate coordination capability makes it a valuable ligand in transition metal complexes for homogeneous catalysis. Several research groups have reported successful incorporation of this scaffold into metal-organic frameworks (MOFs) with interesting gas adsorption properties. The compound's thermal stability (decomposition temperature >200°C) further enhances its utility in high-temperature applications.

Looking ahead, 5-(4-Isopropoxyphenyl)pyridin-2-amine is poised to play an increasingly important role in green chemistry initiatives. Recent developments in biocatalytic synthesis routes demonstrate the potential for more sustainable production methods. The compound's versatility continues to inspire innovative applications across multiple scientific disciplines, from medicinal chemistry to materials engineering, ensuring its ongoing relevance in cutting-edge research and industrial applications.

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